molecular formula C26H40BF4P2Rh- B12325874 (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No.: B12325874
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-KZOFNLLLSA-N
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Description

The compound (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound. It features a rhodium center coordinated to a cyclooctadiene ligand and a chiral phospholane ligand. This compound is of significant interest in the field of catalysis due to its unique structural and electronic properties.

Preparation Methods

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the cyclooctadiene and phospholane ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium center. Industrial production methods may involve the use of high-pressure reactors and specialized purification techniques to ensure the purity and stability of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.

    Reduction: Reduction reactions can regenerate the active rhodium species from its oxidized form.

    Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or phospholane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Medicine: Research is ongoing to investigate its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals and specialty materials due to its efficient catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the coordination of substrates to the rhodium center, followed by activation and transformation of the substrates through various catalytic cycles. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other reactive intermediates. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.

Comparison with Similar Compounds

Similar compounds include other rhodium-based catalysts with different ligands, such as:

    Rhodium(I) chloride dimer: A common precursor for various rhodium catalysts.

    Rhodium(I) carbonyl chloride: Used in hydroformylation reactions.

    Rhodium(I) bis(1,5-cyclooctadiene): Another rhodium complex with cyclooctadiene ligands. The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate lies in its chiral phospholane ligand, which imparts enantioselectivity to its catalytic reactions, making it particularly valuable in asymmetric synthesis.

Properties

Molecular Formula

C26H40BF4P2Rh-

Molecular Weight

604.3 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1

InChI Key

ZUMNNKGIZSDCBZ-KZOFNLLLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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